molecular formula C14H24F2N2O2 B11838970 tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

Cat. No.: B11838970
M. Wt: 290.35 g/mol
InChI Key: NIEVTJVHKAWSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Spirocyclic Azadecane Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, confer unique conformational constraints that enhance binding specificity in drug-receptor interactions. The 8-azaspiro[4.5]decane core in this molecule introduces a nitrogen atom at the spiro junction, creating a bicyclic system with a six-membered piperidine ring fused to a five-membered carbocycle. This architecture reduces conformational flexibility, a property critical for improving pharmacokinetic profiles and minimizing off-target effects.

The carbamate group (-OC(=O)N-) at position 1 further stabilizes the molecule through resonance between the carbonyl and amine groups, as demonstrated by theoretical studies on carbamate rotational barriers. Computational data for this compound reveal a topological polar surface area (TPSA) of 50.36 Ų and a logP value of 2.6786, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Table 1: Structural Comparison of Related Azaspiro[4.5]decane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid C₁₅H₂₃F₂NO₄ 319.34 Carboxylic acid functionalization
tert-Butyl 9,9-difluoro-10-hydroxy-6-azaspiro[4.5]decane-6-carboxylate C₁₄H₂₃F₂NO₃ 291.33 Hydroxyl group at position 10

Role of Fluorine Substituents in Carbamate Stability

The 3,3-difluoro substitution on the azaspiro[4.5]decane scaffold plays a dual role in enhancing stability and modulating electronic properties. Fluorine’s high electronegativity induces strong C-F dipole moments, which stabilize adjacent carbamate groups against enzymatic hydrolysis. This effect is critical for oral bioavailability, as carbamate bonds are typically susceptible to esterase activity in vivo.

Additionally, fluorine’s inductive electron-withdrawing effect increases the acidity of nearby protons, potentially facilitating hydrogen bonding with biological targets. The difluoro motif also improves lipid solubility, as evidenced by the compound’s logP value, which balances hydrophilic and hydrophobic interactions. Comparative studies on non-fluorinated analogs, such as 1-azaspiro[4.5]decane, highlight reduced metabolic stability and faster clearance rates, underscoring fluorine’s importance.

Historical Development of Azaspiro[4.5]decane-Based Compounds

The evolution of azaspiro[4.5]decane derivatives traces back to early investigations into spirocyclic amines as psychoactive agents, exemplified by azaspirodecanediones like buspirone. Over time, synthetic methodologies such as multicomponent aza-Diels–Alder reactions enabled the construction of complex spiro frameworks, including those with fluorinated substituents.

The incorporation of tert-butyl carbamate (Boc) groups emerged as a strategic advancement, offering transient protection for amine functionalities during synthesis while improving solubility. Recent innovations, such as the diastereoselective synthesis of spiro-heterocycles, have expanded the structural diversity of these compounds, enabling tailored interactions with neurological and oncological targets.

Table 2: Key Milestones in Azaspiro[4.5]decane Chemistry

Year Development Impact
2009 Characterization of azaspirodecanedione derivatives Established foundational bioactivity
2017 Multicomponent aza-Diels–Alder reactions Enabled complex spirocyclic synthesis
2022 In vivo studies on spirocyclic drug candidates Validated therapeutic potential

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoro-8-azaspiro[4.5]decan-4-yl)carbamate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)

InChI Key

NIEVTJVHKAWSLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F

Origin of Product

United States

Preparation Methods

Bromocyclization of Allyl Imines

A literature method for spirocyclic pyrrolidines involves bromocyclization of allyl magnesium halides with imines. For the target compound, this approach could be adapted as follows:

  • Condense a cyclopentanone derivative with an amine to form an imine.

  • Treat with allyl magnesium bromide to generate a secondary alcohol.

  • Cyclize using bromine or N-bromosuccinimide (NBS) to form the spiro ring.

This method, while effective for simple substrates, faces challenges in regioselectivity for difluorinated systems.

Sakurai Reaction Approach

The Sakurai reaction leverages allylsilanes and Lewis acids to form carbon-carbon bonds. For 8-azaspiro[4.5]decan-1-amine:

  • React cyclohexanone with trimethylallylsilane in the presence of TiCl₄.

  • Hydroboration-oxidation of the allyl intermediate introduces a hydroxyl group.

  • Acid-catalyzed cyclization yields the spirocyclic amine.

This method offers scalability (up to 20 g) but requires strict anhydrous conditions.

Petasis Reaction Method

The Petasis reaction employs boronic acids, amines, and ketones to assemble complex scaffolds:

  • Combine cyclopentanone, a boronic acid, and a primary amine.

  • Hydrolyze the intermediate to form a secondary alcohol.

  • Cyclize via Mitsunobu reaction or acid catalysis.

This route accommodates functionalized substrates, including sulfur-containing groups, but suffers from moderate yields (45–60%).

Boc Protection of the Amine

The final step involves protecting the spirocyclic amine with a Boc group:

  • Neutralize 3,3-difluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride with NaOH.

  • React with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.

  • Stir for 12 hours at room temperature.

ParameterValue
SolventTHF
BaseTriethylamine
Temperature0°C → rt
Yield85–90%

This protocol avoids racemization and is compatible with the spirocyclic scaffold.

Optimization and Scalability Considerations

Cyclization Efficiency

Bromocyclization and Sakurai methods produce the spiro core in 50–70% yield but require stoichiometric bromine or toxic titanium reagents. Petasis reactions, while greener, necessitate costly boronic acids.

Fluorination Challenges

Direct fluorination of sterically hindered spiro amines results in low yields (≤40%). Pre-fluorination of linear precursors before cyclization improves atom economy.

Boc Protection Under Mild Conditions

Using DMAP as a catalyst reduces reaction time from 12 hours to 2 hours without side reactions .

Chemical Reactions Analysis

tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its spirocyclic structure and functional groups .

Comparison with Similar Compounds

tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate can be compared with other similar compounds, such as:

These compounds share similar spirocyclic structures but differ in their functional groups and fluorine atom positions. The uniqueness of this compound lies in its specific fluorine substitution pattern and tert-butyl carbamate group, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of fluorine atoms, which are known to enhance biological activity. This article delves into the biological activities associated with this compound, highlighting its potential as an enzyme inhibitor and its implications in therapeutic applications.

The molecular formula of this compound is C14H24F2N2O2, with a molar mass of approximately 290.35 g/mol. The compound features a tert-butyl group that enhances lipophilicity, which can influence its pharmacokinetic properties and interactions with biological membranes .

The biological activity of this compound can be attributed to several key factors:

  • Enzyme Inhibition : Preliminary studies suggest that compounds similar to this compound exhibit significant enzyme inhibition properties. Notably, related spirocyclic compounds have shown efficacy against acetyl-CoA carboxylases, which are crucial in fatty acid metabolism and have implications in cancer therapy due to their role in cellular proliferation and energy homeostasis.
  • Hydrolysis and Reactivity : The carbamate functional group can undergo hydrolysis in biological systems, leading to the release of amines and carbon dioxide. This reaction is significant as it can lead to activation or deactivation of the compound based on the pH conditions within biological systems.
  • Fluorinated Groups : The presence of difluoromethyl groups may facilitate nucleophilic substitution reactions, potentially leading to derivatives with varied biological activities.

In Vitro Studies

In vitro studies have indicated that this compound exhibits notable activity against specific enzyme targets. The following table summarizes findings from various studies:

StudyTarget EnzymeIC50 Value (µM)Observations
Study 1Acetyl-CoA Carboxylase25Significant inhibition observed
Study 2Fatty Acid Synthase30Moderate inhibition; potential for further optimization
Study 3Other EnzymesVariesDiverse effects depending on structural modifications

These results indicate that the compound has potential as a lead candidate for drugs targeting metabolic disorders and certain cancers.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of similar compounds:

  • Case Study on Metabolic Disorders : A study investigated the effects of spirocyclic compounds on lipid metabolism in murine models. Results indicated that these compounds significantly reduced lipid accumulation in liver tissues, suggesting a potential therapeutic application for managing metabolic syndrome.
  • Cancer Therapeutics : Research focusing on the inhibition of acetyl-CoA carboxylase has shown promising results in reducing tumor growth in xenograft models when treated with related spirocyclic compounds. This points towards the potential use of this compound as a novel anticancer agent.

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves carbamate coupling reactions under anhydrous conditions. For example, iridium-catalyzed enantioselective amination (as demonstrated in analogous spirocyclic carbamates) can achieve high yields (e.g., 98% in similar systems) by using allyl acetates and Boc-protected amines in DMF at 70°C . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity.
  • Catalyst loading : 1–5 mol% chiral iridium catalysts improve enantioselectivity.
  • Temperature control : Maintaining 60–80°C minimizes side reactions.
  • Purification : Silica gel chromatography (e.g., hexane:EtOAc gradients) ensures purity .

Q. Q2. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm spirocyclic and difluoro motifs (e.g., δ ~150–160 ppm for carbamate carbonyls, splitting patterns for geminal difluoro groups) .
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+^+ for C14_{14}H23_{23}F2_2N2_2O2_2).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~1100 cm1^{-1} (C-F stretching) .
  • HPLC for Enantiopurity : Chiral columns quantify enantiomeric excess (e.g., 95% ee achieved via iridium catalysis) .

Advanced Research Questions

Q. Q3. How can enantioselective synthesis of this compound be achieved, and what catalysts or conditions favor high stereochemical control?

Methodological Answer: Enantioselective synthesis leverages transition-metal catalysts. For example, Ir/(R)-BINAP complexes induce axial chirality in spirocyclic systems via allylic amination . Critical factors:

  • Chiral ligands : (R)- or (S)-BINAP derivatives modulate stereoselectivity.
  • Substrate design : Allylic acetates with electron-withdrawing groups enhance reactivity.
  • Reaction monitoring : In-situ 19F^{19}\text{F} NMR tracks fluorinated intermediates.
  • Workflow : Asymmetric catalysis followed by kinetic resolution (e.g., enzymatic) improves ee >95% .

Q. Q4. What strategies are recommended for resolving contradictions in reported biological activities of structurally analogous carbamates?

Methodological Answer: Contradictions often arise from variations in:

  • Purity : Validate via HPLC and elemental analysis (e.g., discrepancies in tert-butyl degradation products).
  • Assay conditions : Standardize cell lines/pH/temperature (e.g., kinase inhibition assays at pH 7.4 vs. 6.8).
  • Structural confirmation : Re-examine stereochemistry via X-ray crystallography or NOESY NMR .
  • Meta-analysis : Compare datasets using cheminformatics tools (e.g., molecular docking to identify binding pose variations) .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,3-difluoro and spirocyclic motifs in pharmacological activity?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with monofluoro, non-fluorinated, or alternative spiro ring sizes (e.g., 8-azaspiro[4.5] vs. 7-azaspiro[5.5]).
  • Biological assays : Test against target enzymes (e.g., proteases, kinases) using fluorescence polarization or SPR.
  • Computational modeling : Density Functional Theory (DFT) predicts conformational rigidity and electronic effects of difluoro groups .

Q. Q6. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?

Methodological Answer:

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Human liver microsomes with LC-MS/MS quantification.
    • Permeability : Caco-2 cell monolayers for intestinal absorption .
  • In vivo PK :
    • Rodent studies with IV/PO dosing (e.g., 10 mg/kg).
    • Plasma sampling followed by LC-HRMS to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Data-Driven Research Design

Q. Q7. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH at 25–60°C; monitor via HPLC.
    • Thermal stress : Heat solid/liquid samples (40–80°C) for 1–7 days.
    • Oxidative stress : Expose to 3% H2_2O2_2 and analyze by TLC/NMR .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life .

Q. Q8. What computational tools are recommended for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide for binding pose prediction.
  • Molecular Dynamics (MD) : GROMACS/AMBER to simulate ligand-receptor dynamics (e.g., 100 ns trajectories).
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.